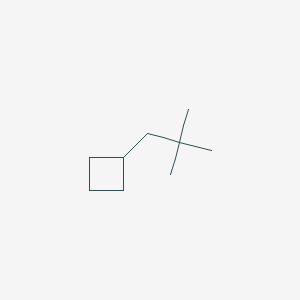
(2,2-Dimethylpropyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring with a 2,2-dimethylpropyl substituent, making it a branched cycloalkane. The molecular formula for this compound is C9H18.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including (2,2-Dimethylpropyl)cyclobutane, is the [2+2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires ultraviolet light or a suitable catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the use of metal-catalyzed reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to synthesize substituted cyclobutanes. This reaction involves the coupling of potassium cyclobutyltrifluoroborates with aryl chlorides in the presence of a palladium catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethylpropyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutanones back to cyclobutanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Cyclobutanones and carboxylic acids.
Reduction: Cyclobutanes.
Substitution: Halogenated cyclobutanes.
Applications De Recherche Scientifique
(2,2-Dimethylpropyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Some cyclobutane-containing compounds are used in drug development for their unique structural properties.
Industry: Cyclobutane derivatives are used in the production of polymers and other materials with specific mechanical properties.
Mécanisme D'action
The mechanism of action for (2,2-Dimethylpropyl)cyclobutane in chemical reactions typically involves the formation and breaking of carbon-carbon bonds. In [2+2] cycloaddition reactions, the compound acts as a diene or dienophile, facilitating the formation of cyclobutane rings. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A smaller cycloalkane with three carbon atoms in the ring.
Cyclopentane: A larger cycloalkane with five carbon atoms in the ring.
Cyclohexane: A six-membered cycloalkane ring.
Uniqueness
(2,2-Dimethylpropyl)cyclobutane is unique due to its branched structure, which imparts different chemical and physical properties compared to its linear or less-branched counterparts. The presence of the 2,2-dimethylpropyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
67570-37-0 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
2,2-dimethylpropylcyclobutane |
InChI |
InChI=1S/C9H18/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |
Clé InChI |
AUFRVMKIIXYWPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
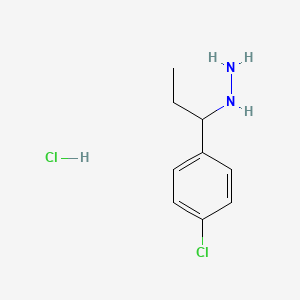
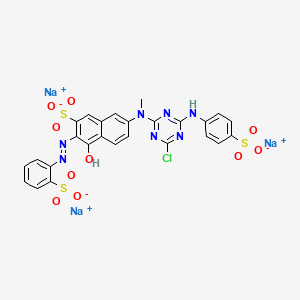
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)
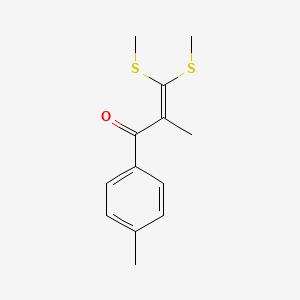

![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)
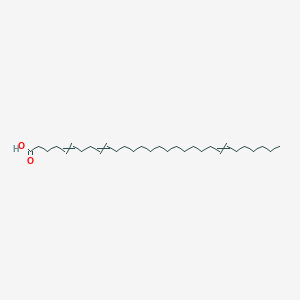
![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)

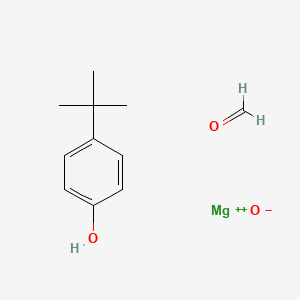

sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)

